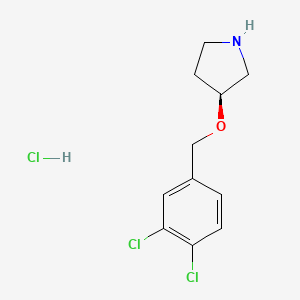
2-(3-Chloro-4-fluorophenoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(3-Chloro-4-fluorophenoxy)benzaldehyde, while not directly studied in the provided papers, is related to various halogen-substituted benzaldehydes that have been investigated for their unique properties and applications. These compounds are of interest due to their practical relevance in industries such as fragrance, agrochemicals, and pharmaceuticals .
Synthesis Analysis
Although the specific synthesis of 2-(3-Chloro-4-fluorophenoxy)benzaldehyde is not detailed in the provided papers, similar compounds have been synthesized through multi-step procedures. For instance, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue were prepared from corresponding benzazoles . Another related compound, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, was synthesized from the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was characterized by FT-IR, (1)H NMR, (13)C NMR, and UV-vis spectroscopy, and its crystal structure was determined crystallographically . Similarly, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined by X-ray analysis .
Chemical Reactions Analysis
The reactivity of halogen-substituted benzaldehydes has been a subject of interest. For instance, 3-chloro-4-methoxybenzaldehyde (3CMBA) undergoes UV-induced conformational isomerization and photochemistry, including decarbonylation upon irradiation at specific wavelengths . Benzaldehyde itself is an important intermediate in the oxidation of aromatic reference fuels, with its oxidation leading to the formation of species like CO, CO2, and phenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogen-substituted benzaldehydes are influenced by their functional groups. The presence of halogen atoms and methoxy groups can affect the acidity, fluorescence, and sensitivity to pH changes. For example, benzoxazole and benzothiazole analogues with fluorophenol moieties exhibit high sensitivity to pH and selectivity in metal cation sensing . The nonlinear optical properties of related compounds have also been studied, revealing good nonlinear optical properties for compounds like 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine .
Aplicaciones Científicas De Investigación
Metabolic Studies
- Metabolism in Anticonvulsant Activity : A study by Dimmock et al. (1999) investigated the metabolism of a compound related to 2-(3-Chloro-4-fluorophenoxy)benzaldehyde, specifically 4-(4-Fluorophenoxy)benzaldehyde semicarbazone. This compound showed anticonvulsant activity in rats, and its metabolism resulted in a major inactive urinary metabolite.
Polymerization and Material Science
- Synthesis and Copolymerization : Research by Whelpley et al. (2022) and Savittieri et al. (2022) involve the synthesis and copolymerization of phenoxy ring-substituted compounds, including analogs of 2-(3-Chloro-4-fluorophenoxy)benzaldehyde, with styrene. These compounds have potential applications in material science.
Chemosensors and Fluorescence Studies
- Chemosensors for pH Detection : Dhawa et al. (2020) Dhawa et al. (2020) explored compounds structurally related to 2-(3-Chloro-4-fluorophenoxy)benzaldehyde as fluorescent chemosensors for pH. These compounds could discriminate between normal cells and cancer cells based on pH variations.
Catalysis and Chemical Reactions
- Catalysis in Chemical Reactions : Studies like Chen et al. (2017) have investigated the role of similar benzaldehydes in catalytic processes, including ortho C-H hydroxylation, which is significant in synthetic chemistry.
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-7-10(5-6-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATQXCCJFKCPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluorophenoxy)benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,1,3-Benzothiadiazol-5-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008202.png)
![3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B3008204.png)




![2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3008215.png)
![6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide](/img/structure/B3008216.png)


![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B3008220.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3008221.png)